1-(4-Bromobutyl)-1h-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11BrN2 |
|---|---|
Molecular Weight |
203.08 g/mol |
IUPAC Name |
1-(4-bromobutyl)pyrazole |
InChI |
InChI=1S/C7H11BrN2/c8-4-1-2-6-10-7-3-5-9-10/h3,5,7H,1-2,4,6H2 |
InChI Key |
TYOMSANXFVCAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCCCBr |
Origin of Product |
United States |
Synthesis and Characterization:
Develop an efficient and scalable synthesis of 1-(4-Bromobutyl)-1H-pyrazole. A common method involves the alkylation of pyrazole (B372694) with 1,4-dibromobutane (B41627).
Thoroughly characterize the compound using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and purity.
Reactivity and Functionalization:
Investigate the reactivity of the butyl bromide chain in nucleophilic substitution reactions with a variety of nucleophiles.
Explore the functionalization of the pyrazole (B372694) ring through electrophilic substitution reactions, such as bromination or nitration, to introduce additional functional groups. globalresearchonline.net
Application in Organic Synthesis:
Utilize 1-(4-Bromobutyl)-1H-pyrazole as a building block for the synthesis of novel heterocyclic compounds and other complex organic molecules.
Explore its use in the development of new synthetic methodologies.
Materials Science Applications:
Investigate the potential of 1-(4-Bromobutyl)-1H-pyrazole and its derivatives as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Explore their application in the development of new functional materials, such as liquid crystals and organic electronics.
Biological Evaluation:
Synthesize a library of derivatives from 1-(4-Bromobutyl)-1H-pyrazole and evaluate their biological activity in various assays. This could include screening for antimicrobial, anticancer, or anti-inflammatory properties, given the known bioactivities of pyrazole (B372694) derivatives. allresearchjournal.comnih.gov
By systematically addressing these research objectives, a comprehensive understanding of the chemical properties, reactivity, and potential applications of this compound can be achieved. This knowledge will contribute to the advancement of pyrazole chemistry and its impact on various scientific disciplines.
An in-depth examination of the synthetic strategies for this compound reveals a landscape of evolving chemical methodologies. This article focuses exclusively on the sophisticated techniques employed in the synthesis and derivatization of this compound, structured according to the core outline provided.
Applications and Advanced Materials Precursor Role of 1 4 Bromobutyl 1h Pyrazole Non Biological Focus
Role as a Key Intermediate in Complex Organic Synthesis
The presence of both a versatile pyrazole (B372694) core and a reactive alkyl bromide chain positions 1-(4-Bromobutyl)-1H-pyrazole as a crucial intermediate in the field of organic synthesis. rsc.orgnih.gov This dual functionality allows for a wide array of chemical transformations, making it a sought-after precursor for more complex molecular architectures.
Precursor for Advanced Pyrazole Derivatives and Fused Systems
This compound serves as a foundational molecule for the creation of a diverse range of advanced pyrazole derivatives. rsc.orgbldpharm.combldpharm.com The bromoalkyl chain is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. This reactivity is instrumental in synthesizing molecules with tailored properties. For instance, it can be used to create precursors for fused pyrazole systems, which are of significant interest due to their unique electronic and structural properties. researchgate.netchim.it The synthesis of these fused systems often involves intramolecular cyclization reactions, where the butyl chain plays a pivotal role in forming new rings attached to the pyrazole core.
The pyrazole moiety itself is a versatile scaffold in medicinal and materials chemistry. researchgate.netmdpi.com By modifying the 4-bromobutyl group, chemists can fine-tune the steric and electronic properties of the resulting pyrazole derivatives, influencing their reactivity and potential applications.
Building Block in Heterocyclic Scaffolds and Multi-Component Reactions
The utility of this compound extends to its role as a fundamental building block in the construction of more elaborate heterocyclic scaffolds. rsc.orgresearchgate.netscirp.org Its structure is conducive to participation in multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product. nih.govresearchgate.net This approach is highly valued in synthetic chemistry for its efficiency and atom economy. nih.gov
The reactive nature of the bromobutyl group allows for its incorporation into larger molecular frameworks through various coupling and condensation reactions. rsc.orgorganic-chemistry.org This makes it a valuable tool for constructing diverse heterocyclic libraries for screening in materials science applications. The pyrazole ring itself can also participate in cycloaddition reactions, further expanding the range of accessible heterocyclic systems. organic-chemistry.org
Applications in Coordination Chemistry and Ligand Design
The nitrogen atoms within the pyrazole ring of this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property is extensively utilized in the field of coordination chemistry and ligand design. wlu.ca
Development of Pyrazole-Containing Ligands for Metal Complexes
This compound is a key starting material for the synthesis of novel pyrazole-containing ligands. rsc.orgwlu.ca The bromobutyl group can be functionalized to introduce additional donor atoms, leading to the formation of multidentate ligands. These ligands can then coordinate with a variety of metal ions to form stable metal complexes. The properties of these complexes, such as their catalytic activity, magnetic behavior, and photophysical characteristics, can be systematically tuned by modifying the ligand structure, which starts from the versatile this compound precursor.
A study published in CrystEngComm details the synthesis of this compound and its subsequent use in creating tetradentate ligands that form coordination networks with silver cations. rsc.org In these complexes, the pyrazolyl nitrogen atoms are directly involved in bonding with the silver ions. rsc.org
Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of pyrazole-based ligands to bridge multiple metal centers makes them ideal building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgnih.govrsc.org These materials are characterized by their porous, crystalline structures and have shown great promise in applications such as gas storage, catalysis, and sensing.
While direct use of this compound in MOF synthesis is less common, its derivatives, where the bromo group is replaced by a coordinating functional group like a carboxylate or another nitrogen-containing heterocycle, are frequently employed. rsc.org The butyl chain acts as a flexible spacer, influencing the dimensionality and topology of the resulting framework. Research has demonstrated the formation of 1-D coordination networks using ligands derived from this compound. rsc.org
Potential in Polymer Science and Functional Materials Chemistry
The reactive nature of the bromobutyl group in this compound opens up avenues for its use in polymer science and the development of functional materials. rsc.orgbldpharm.comfluorochem.co.uk The bromo group can act as an initiation site for controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers with pyrazole-containing side chains.
These pyrazole-functionalized polymers can exhibit interesting properties, such as thermal stability and specific binding capabilities, making them suitable for applications in areas like specialty coatings, membranes, and smart materials. The pyrazole moiety can also be exploited for post-polymerization modification, further enhancing the functionality of the material. For example, the pyrazole units can be used to chelate metal ions, leading to the formation of polymer-based catalysts or materials with unique optical or magnetic properties. The synthesis of polymers containing spirooxazine groups with bromobutyl substituents has been explored for their photochromic properties. scispace.com
Below is a table summarizing some of the key reactive properties and potential applications of this compound and its derivatives in the non-biological context.
| Reactive Feature | Chemical Transformation | Resulting Structure | Potential Application Area | Reference |
| Bromobutyl Group | Nucleophilic Substitution | Functionalized Pyrazole Derivatives | Advanced Organic Synthesis | rsc.org |
| Pyrazole Ring & Butyl Chain | Intramolecular Cyclization | Fused Pyrazole Systems | Materials Science | researchgate.netchim.it |
| Bromobutyl Group | Multi-Component Reactions | Complex Heterocyclic Scaffolds | High-Throughput Screening | nih.govresearchgate.net |
| Pyrazole Nitrogens | Coordination to Metal Ions | Metal Complexes | Catalysis, Magnetism | rsc.orgwlu.ca |
| Functionalized Derivatives | Self-Assembly with Metal Ions | MOFs, Coordination Polymers | Gas Storage, Sensing | rsc.orgnih.govrsc.org |
| Bromobutyl Group | Polymerization Initiation (e.g., ATRP) | Pyrazole-Functionalized Polymers | Smart Materials, Coatings | scispace.com |
Monomer or Initiator for Polymerization Reactions
The chemical structure of this compound, containing a terminal alkyl bromide, makes it an ideal candidate to act as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). wikipedia.org ATRP is a powerful method for synthesizing well-defined polymers, relying on the reversible activation of a dormant species (an alkyl halide) by a transition-metal complex. wikipedia.orgmagtech.com.cn The process begins with the cleavage of the carbon-halogen bond by a metal catalyst in a lower oxidation state, generating a radical that initiates polymerization. researchgate.net
In this context, the bromobutyl group of this compound can serve as the initiating site (R-X). wikipedia.org The pyrazole ring remains as a pendant functional group along the resulting polymer chain, available for further modification or to impart specific properties to the final material. While direct studies initiating polymerization from this compound are not extensively detailed in the provided context, the fundamental principles of ATRP strongly support its potential in this role. wikipedia.orgmagtech.com.cnresearchgate.net The general mechanism involves the equilibrium between active (propagating radicals) and dormant (halide-capped) polymer chains, which is controlled by the transition metal catalyst. wikipedia.orgresearchgate.net
The compound can also function as a monomer in step-growth polymerization or other post-polymerization modification reactions. For instance, it can be reacted with other molecules to build larger, repeating units. A documented synthesis involves reacting this compound with thiacalixarene derivatives under reflux conditions to yield complex molecular structures, demonstrating its utility as a building block. rsc.org
| Function | Polymerization Type | Reactive Site | Description | Reference |
|---|---|---|---|---|
| Initiator | Atom Transfer Radical Polymerization (ATRP) | C-Br bond in the butyl group | The alkyl halide group can be activated by a transition metal catalyst to generate a radical, initiating the growth of a polymer chain. The pyrazole ring becomes a pendant group. | wikipedia.orgmagtech.com.cn |
| Monomer / Building Block | Step-Growth / Post-Polymerization Modification | Pyrazole N-atom or C-Br bond | The compound can be reacted with multifunctional molecules to form larger structures or be grafted onto existing polymer backbones. | rsc.org |
Incorporation into Functional Polymers and Coatings
The incorporation of pyrazole moieties into polymer backbones is a strategy to develop advanced materials with tailored properties. ijrpr.com Pyrazole-containing polymers and coatings often exhibit enhanced thermal and chemical resistance, making them suitable for protective applications in industrial settings. ijrpr.comgoogle.com When this compound is used as a monomer or is grafted onto a polymer, the pyrazole unit can impart several desirable characteristics.
The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, leading to the formation of metallopolymers or cross-linked networks. These materials can have unique catalytic, electronic, or magnetic properties. ijrpr.com Furthermore, the presence of the polar pyrazole ring can influence the solubility and adhesive properties of coatings. The functional group versatility allows for fine-tuning of the physicochemical properties of the resulting materials. ijrpr.com For example, copolymerization of monomers containing a bromobutyl group, such as 5-(4-bromobutyl)-2-norbornene, has been used to create anion exchange membranes where the bromoalkyl groups are converted into cationic functional groups. researchgate.net A similar strategy could be employed with this compound to create functional polymers for various applications.
| Property / Application | Role of Pyrazole Moiety | Research Finding | Reference |
|---|---|---|---|
| Protective Coatings | Enhances chemical and thermal stability | The incorporation of pyrazole units into coatings improves their resistance, making them suitable for industrial protective coatings. | ijrpr.com |
| Functional Materials | Provides sites for further functionalization | The alkyl halide pendant can be converted to other functional groups (e.g., cationic groups) to create materials like ion-exchange membranes. | researchgate.net |
| Composite Materials | Imparts strength and durability | Pyrazole-derived materials have been explored for use in composites, where their properties contribute to the overall strength of the composite. | ijrpr.com |
| Pigment Modification | Improves rheological and tinctorial properties | Attaching pyrazole groups to pigment nuclei via a methylene (B1212753) bridge can yield additives that enhance the properties of inks and paints. | google.com |
Utilization in Supramolecular Chemistry and Molecular Recognition Studies
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. numberanalytics.comnd.edu Molecular recognition, the specific binding between a host and a guest molecule, is the fundamental principle governing the formation of these assemblies. numberanalytics.com Pyrazole and its derivatives are highly effective building blocks in this field due to the directional hydrogen bonding and metal-coordinating capabilities of the pyrazole ring. mdpi.combohrium.comresearchgate.net
This compound can be incorporated into larger host molecules, often macrocycles like calixarenes or thiacalixarenes. rsc.org The pyrazole units appended to these scaffolds can then participate in molecular recognition events. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors or acceptors, or as coordination sites for metal ions, facilitating the assembly of intricate, multi-component structures. researchgate.netmdpi.com
A specific example is the synthesis of a tetrakis-pyrazole functionalized thiacalix bohrium.comarene, created by reacting a thiacalixarene precursor with this compound. rsc.org In this supramolecular structure, the pyrazole moieties are positioned to create a recognition site or to interact with other molecules, forming even larger assemblies through intermolecular forces like hydrogen bonding or π-π stacking. rsc.orgresearchgate.net The study of such systems provides insight into the forces that govern self-assembly and molecular recognition, which is crucial for the development of sensors, molecular switches, and novel catalysts. mdpi.comresearchgate.net
| Application Area | Interaction Type | Role of this compound | Example / Finding | Reference |
|---|---|---|---|---|
| Host-Guest Chemistry | Metal Coordination, Hydrogen Bonding | Acts as a building block to create larger host molecules with recognition sites. | Functionalization of thiacalix bohrium.comarenes with pyrazole units via reaction with this compound creates complex hosts. | rsc.org |
| Crystal Engineering | Hydrogen Bonding, π-π Stacking, Anion-π Interactions | The pyrazole ring directs the self-assembly of molecules into predictable, stable, layered, or 3D crystalline structures. | Pyrazole-based ligands are widely used to create metal-organic coordination compounds with specific topologies and network architectures. | mdpi.combohrium.comresearchgate.net |
| Molecular Recognition | Non-covalent interactions | The pyrazole moiety provides specific interaction points for recognizing and binding guest molecules or ions. | The field of supramolecular chemistry relies on such specific interactions to build complex, functional assemblies from simpler components. | numberanalytics.comnd.edu |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-(4-bromobutyl)-2-norbornene |
| Calixarene |
| Thiacalixarene |
Future Research Trajectories and Methodological Innovations for 1 4 Bromobutyl 1h Pyrazole
Exploration of Unconventional Synthetic Pathways and Reaction Modes
While the traditional synthesis of 1-(4-bromobutyl)-1H-pyrazole involves the N-alkylation of pyrazole (B372694) with 1,4-dibromobutane (B41627) in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide, researchers are actively exploring more novel and efficient synthetic strategies. rsc.org These emerging methods aim to improve yield, regioselectivity, and environmental friendliness.
Unconventional approaches to N-alkylation of pyrazoles are being developed, which could be adapted for the synthesis of this compound. researchgate.netsemanticscholar.org One such method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, offering an alternative to methods requiring strong bases or high temperatures. researchgate.netsemanticscholar.org Another innovative strategy involves a palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes, which boasts high atom economy and excellent regioselectivity. acs.org Furthermore, the use of tosylhydrazone salts as diazo precursors presents a safer alternative for the synthesis of pyrazole derivatives and could be explored for introducing the butyl bromide moiety. mdpi.com
Future synthetic strategies for this compound and its analogs could leverage these unconventional pathways:
Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity.
Photocatalysis: Light-mediated reactions could provide novel and milder conditions for the formation of the C-N bond. organic-chemistry.org
Electrosynthesis: Electrochemical methods can offer a green alternative to traditional reagents for oxidation or reduction steps.
These advanced synthetic methods promise to provide more efficient and sustainable routes to this compound and a diverse range of its derivatives.
Development of In-Situ Analytical Techniques for Reaction Monitoring and Kinetic Studies
To optimize the synthesis of this compound, real-time monitoring of the reaction progress is crucial. The development and application of in-situ analytical techniques are paramount for gaining a deeper understanding of the reaction kinetics and mechanism.
Currently, techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress of pyrazole functionalization reactions. researchgate.net However, more advanced in-situ methods can provide continuous data without the need for sample extraction. Spectroscopic techniques that can be integrated directly into the reaction vessel are particularly valuable.
Potential In-situ Analytical Techniques:
| Technique | Information Provided | Potential Application for this compound Synthesis |
| FTIR/Raman Spectroscopy | Real-time changes in functional groups | Monitoring the disappearance of the pyrazole N-H bond and the appearance of the N-alkyl bond. |
| NMR Spectroscopy | Detailed structural information | Tracking the formation of the product and any intermediates or byproducts in real-time. |
| Mass Spectrometry | Molecular weight and fragmentation patterns | Identifying the product and any transient species, providing insights into the reaction mechanism. |
Kinetic studies are essential for elucidating the reaction mechanism of pyrazole N-alkylation. researchgate.net By analyzing the reaction rates under different conditions (e.g., temperature, concentration of reactants and catalysts), a detailed microkinetic model can be developed. researchgate.net This model can then be used to predict the optimal reaction conditions for maximizing the yield and minimizing the formation of impurities. The study of substituent effects on the reaction kinetics can also provide valuable insights into the electronic and steric factors that govern the reactivity of the pyrazole ring. researchgate.net
The integration of these in-situ analytical techniques will enable a more controlled and efficient synthesis of this compound, facilitating process optimization and scale-up.
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for Analogues
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of novel molecules, including analogues of this compound. These computational tools can analyze vast datasets of chemical information to predict the properties and activities of new compounds, thereby accelerating the research and development process.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive chemistry. nih.gov By correlating the structural features of molecules with their biological activities, QSAR models can be used to predict the potency of new analogues. For pyrazole derivatives, 2D- and 3D-QSAR models have been successfully employed to predict anticancer activity. nih.govfrontiersin.org These models can identify key molecular descriptors that influence the desired biological effect, guiding the design of more effective compounds.
Machine learning algorithms, such as artificial neural networks (ANNs), random forests, and support vector machines, are increasingly being used to develop more sophisticated predictive models. researchgate.netnih.gov These algorithms can learn complex patterns from reaction data and predict reaction outcomes with high accuracy. nih.gov For instance, ML models can be trained to predict the regioselectivity of pyrazole N-alkylation, a critical factor in the synthesis of unsymmetrical pyrazole derivatives. nih.gov
Applications of AI and ML in the development of this compound analogues:
| AI/ML Application | Description | Potential Impact |
| De Novo Design | Generative models can design novel molecular structures with desired properties from scratch. | Rapidly identify promising new analogues with enhanced activity or improved pharmacokinetic profiles. |
| Retrosynthesis Prediction | AI-powered tools can propose synthetic routes for target molecules, including complex pyrazole derivatives. engineering.org.cn | Streamline the synthesis planning process and identify more efficient and cost-effective routes. engineering.org.cnacs.org |
| Property Prediction | ML models can predict a wide range of physicochemical properties, such as solubility, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. frontiersin.org | Prioritize the synthesis of compounds with favorable drug-like properties, reducing late-stage failures. |
The integration of AI and ML into the workflow for designing this compound analogues will enable a more data-driven and efficient approach to drug discovery and materials science.
Advancements in Sustainable and Atom-Economical Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on sustainability and atom economy. jocpr.com Atom economy, a concept that measures the efficiency of a reaction in converting reactants into the desired product, is a key metric for evaluating the "greenness" of a synthetic process. jocpr.comprimescholars.com For the synthesis of this compound, future research will undoubtedly focus on developing methodologies that are not only efficient but also environmentally benign.
Several strategies are being explored to enhance the sustainability of pyrazole synthesis: benthamdirect.com
Solvent-Free Reactions: Conducting reactions without a solvent, or in environmentally friendly solvents like water, can significantly reduce waste and environmental impact. benthamdirect.comacs.org Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has been shown to be an effective method for preparing pyrazole derivatives. mdpi.comresearchgate.net
Catalytic Reactions: The use of catalysts, particularly those that are recyclable and operate under mild conditions, is a cornerstone of green chemistry. acs.org For pyrazole synthesis, various catalytic systems are being investigated, including the use of basic modified molecular sieves and transition-metal catalysts. acs.orgresearchgate.net
Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form the product, are inherently atom-economical as they minimize the number of synthetic steps and the formation of byproducts. acs.org
Comparison of Synthetic Methodologies for Pyrazole Synthesis:
| Methodology | Advantages | Disadvantages | Relevance to this compound |
| Traditional Synthesis | Well-established and reliable. | Often requires harsh conditions, stoichiometric reagents, and generates significant waste. | The current standard method for synthesis. rsc.org |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, and often solvent-free. mdpi.comresearchgate.net | Requires specialized equipment. | A promising green alternative to traditional heating. |
| Catalytic N-Alkylation | High efficiency, selectivity, and potential for catalyst recycling. researchgate.netacs.org | Catalyst cost and potential for metal contamination. | Can provide milder and more selective routes to N-alkylation. |
| Multicomponent Reactions | High atom economy, operational simplicity, and reduced waste. acs.org | Can be challenging to optimize for specific target molecules. | Could potentially be developed for a one-pot synthesis of functionalized pyrazoles. |
Future advancements in sustainable methodologies will likely involve a combination of these approaches, leading to the development of highly efficient, environmentally friendly, and atom-economical processes for the synthesis of this compound and its derivatives.
Investigation of Unexplored Reactivity Profiles and Novel Transformation Mechanisms
Beyond its role as a synthetic intermediate, this compound possesses a unique combination of functional groups—a nucleophilic pyrazole ring and an electrophilic bromobutyl chain—that opens the door to a wide range of unexplored chemical transformations. Future research will focus on unlocking this latent reactivity to access novel molecular architectures.
The pyrazole ring itself can participate in various reactions. While N-alkylation is the most common transformation, the carbon atoms of the pyrazole ring can also be functionalized through C-H activation and arylation reactions, allowing for the introduction of diverse substituents. nih.gov The bromobutyl chain, a versatile functional handle, can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of new derivatives.
Potential Novel Transformations:
Intramolecular Cyclization: The proximity of the pyrazole nitrogen and the terminal bromine atom in the butyl chain could facilitate intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems.
Ring-Opening Reactions: Under specific conditions, the pyrazole ring could potentially undergo ring-opening reactions, providing access to acyclic precursors with unique functionalities. rsc.org
Domino and Cascade Reactions: The dual reactivity of this compound makes it an ideal substrate for designing domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation.
Understanding the mechanisms of these novel transformations is crucial for controlling the reaction outcome and developing robust synthetic protocols. Mechanistic investigations will likely involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational methods, like density functional theory (DFT) calculations. frontiersin.orgresearchgate.net
By exploring these uncharted reactivity profiles and elucidating the underlying transformation mechanisms, chemists can expand the synthetic utility of this compound far beyond its current applications, paving the way for the discovery of new molecules with unique properties and functions.
Q & A
Q. What are the common synthetic routes for 1-(4-Bromobutyl)-1H-pyrazole, and how can their efficiency be evaluated?
The Clausson-Kaas reaction is a classical method for synthesizing substituted pyrazoles, as demonstrated in the preparation of 1-(4-bromophenyl)-1H-pyrrole . For this compound, analogous strategies involve alkylation of pyrazole precursors with 1,4-dibromobutane. Key steps include:
- Reagent selection : Use of polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate nucleophilic substitution.
- Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress, as shown in supplementary data for related pyrrole syntheses .
- Yield optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agent) and reaction time (typically 12–24 hours at 60–80°C).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H NMR : Key peaks include the pyrazole ring protons (δ 7.5–8.0 ppm) and alkyl chain signals (e.g., Br-C-CH₂- at δ 3.4–3.6 ppm). Compare with published spectra of structurally similar compounds, such as 1-(4-bromophenyl)-1H-pyrrole .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and bromine isotope patterns.
- Elemental analysis : Validate purity (>95%) and stoichiometry.
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts in the alkylation of pyrazole derivatives?
Competing elimination or over-alkylation can occur due to the reactivity of 1,4-dibromobutane. Strategies include:
- Temperature control : Lower temperatures (40–50°C) reduce elimination but may prolong reaction time.
- Protecting groups : Temporarily block reactive pyrazole positions using trimethylsilyl (TMS) groups, as seen in advanced pyrrole syntheses .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
Q. What methodologies resolve contradictions in spectral data interpretation for brominated pyrazoles?
Discrepancies in NMR or MS data often arise from:
- Rotameric effects : Dynamic NMR can clarify splitting patterns in flexible alkyl chains.
- Impurity identification : High-resolution MS (HRMS) and 2D NMR (e.g., COSY, HSQC) distinguish target compounds from side products. For example, unexpected peaks in ¹H NMR of 1-(4-bromophenyl)-1H-pyrrole were resolved via HSQC correlations .
Q. How can computational tools (e.g., ORTEP-3) aid in structural analysis of this compound derivatives?
Crystal structure determination using software like ORTEP-3 (with GUI) enables precise bond-length and angle measurements . For non-crystalline samples:
- DFT calculations : Predict optimized geometries and compare with experimental data (e.g., IR stretching frequencies).
- Docking studies : Model interactions with biological targets (e.g., enzymes) if the compound is explored for bioactivity .
Methodological Guidance
Designing experiments to assess biological activity of this compound
- In vitro assays : Screen against cancer cell lines (e.g., MDA-MB-231) using MTT assays, referencing protocols for similar pyrazole-based antitubulin agents .
- Dose-response curves : Use concentrations ranging from 1 nM–100 µM; IC₅₀ values <10 µM indicate promising activity.
- Target identification : Employ SPR or ITC to measure binding affinity to proteins like σ receptors, as done for arylpyrazoles .
Strategies for modifying the pyrazole core to enhance physicochemical properties
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability, as demonstrated in trifluoromethylpyrazole derivatives .
- Boronic ester functionalization : Incorporate pinacol boronate groups for Suzuki-Miyaura cross-coupling, enabling diversification into biaryl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
